![molecular formula C13H11NO2 B15068336 4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)
4-Ethoxyfuro[2,3-b]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxyfuro[2,3-b]quinoline is a heterocyclic compound that belongs to the quinoline family. . The unique structure of this compound, which includes a fused furan and quinoline ring system, makes it an interesting subject for research and development.
準備方法
The synthesis of 4-Ethoxyfuro[2,3-b]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot synthesis can be performed using a heterogeneous solution of nitroarene, ethanol, and titanium dioxide (TiO2) upon irradiation with UV light . This method is advantageous due to its simplicity and efficiency.
Industrial production methods often focus on optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and environmentally friendly .
化学反応の分析
4-Ethoxyfuro[2,3-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as zinc (Zn) in acetic acid (AcOH) .
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, leading to the formation of diverse derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can produce quinoline-2,4-dione, while reduction with Zn/AcOH can yield tetrahydroquinoline derivatives .
科学的研究の応用
4-Ethoxyfuro[2,3-b]quinoline has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, this compound derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with various biological targets makes them valuable in drug discovery and development.
Medicine: The compound’s derivatives are being investigated for their therapeutic potential in treating infectious diseases, cancer, and inflammatory conditions. Their diverse biological activities make them promising candidates for new drug development.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Ethoxyfuro[2,3-b]quinoline and its derivatives involves interactions with specific molecular targets and pathways . For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death .
In addition to their antibacterial activity, quinoline derivatives can also modulate various signaling pathways involved in inflammation, apoptosis, and cell proliferation. These interactions contribute to their anticancer and anti-inflammatory effects .
類似化合物との比較
4-Ethoxyfuro[2,3-b]quinoline can be compared with other similar compounds, such as 4-hydroxy-2-quinolones and 2-hydroxyquinoline . While these compounds share a quinoline core structure, their unique substituents and functional groups confer different biological activities and chemical properties.
4-Hydroxy-2-quinolones: These compounds are known for their antimicrobial and anticancer activities.
2-Hydroxyquinoline: This compound exhibits antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its fused furan-quinoline structure, which provides a distinct set of chemical and biological properties
特性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
4-ethoxyfuro[2,3-b]quinoline |
InChI |
InChI=1S/C13H11NO2/c1-2-15-12-9-5-3-4-6-11(9)14-13-10(12)7-8-16-13/h3-8H,2H2,1H3 |
InChIキー |
SMZJVUVNROXPST-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C2C=COC2=NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


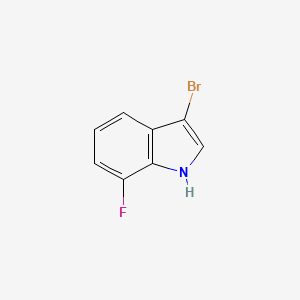
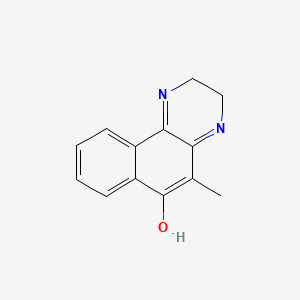
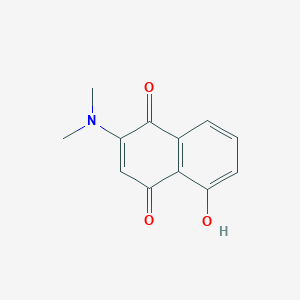
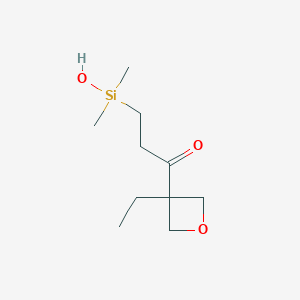

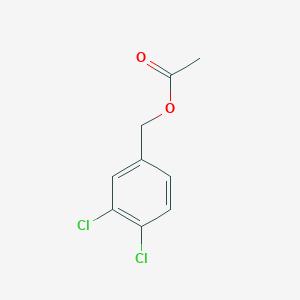
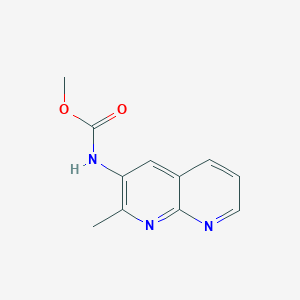
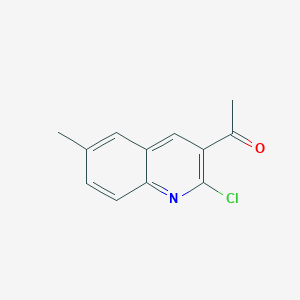
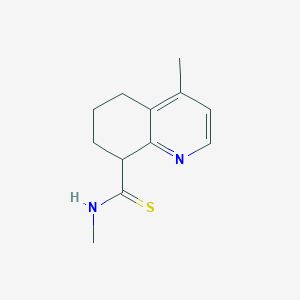

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
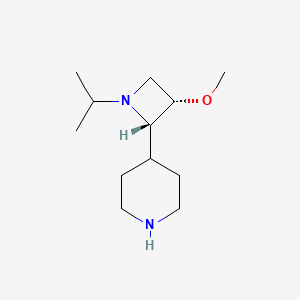
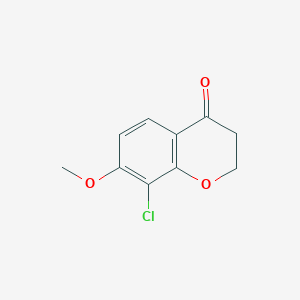
![(R)-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B15068337.png)
